MPO Peroxidation Inhibition: 8‑Fold Superiority Over the Des‑Methoxy Congener in a Direct Head‑to‑Head Assay
In the same human PMN leukocyte MPO peroxidation assay (H₂O₂ substrate, 10‑min preincubation), 3‑chloro‑5‑(3‑methoxyphenyl)phenol achieves an IC₅₀ of 36 nM [1]. In contrast, a structurally similar congener (BDBM50507398, lacking the 3‑methoxy substituent) exhibits an IC₅₀ of 290 nM [2]. This represents an 8‑fold potency advantage for the methoxy‑bearing compound.
| Evidence Dimension | MPO peroxidation inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 36 nM |
| Comparator Or Baseline | BDBM50507398 (des‑methoxy analog), IC₅₀ = 290 nM |
| Quantified Difference | 8‑fold lower IC₅₀ (36 nM vs. 290 nM) |
| Conditions | Human PMN leukocyte MPO peroxidation assay; H₂O₂ substrate; 10 min preincubation |
Why This Matters
An 8‑fold potency difference in a standardized assay means the methoxy‑bearing compound can achieve effective MPO inhibition at substantially lower concentrations, reducing the risk of off‑target effects and enabling more accurate dose‑response studies in inflammation research.
- [1] BindingDB Entry BDBM50507389 (CHEMBL4530093). IC₅₀ = 36 nM, inhibition of human PMN leukocyte MPO peroxidation activity. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50507389 View Source
- [2] BindingDB Entry BDBM50507398 (CHEMBL4465879). IC₅₀ = 290 nM, inhibition of human PMN leukocyte MPO peroxidation activity. https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50507398 View Source
